(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC16305766
InChI: InChI=1S/C24H17N3O4S2/c1-14-25-26-24(33-14)27-20(19(22(29)23(27)30)21(28)18-11-6-12-32-18)15-7-5-10-17(13-15)31-16-8-3-2-4-9-16/h2-13,20,29H,1H3
SMILES:
Molecular Formula: C24H17N3O4S2
Molecular Weight: 475.5 g/mol

(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione

CAS No.:

Cat. No.: VC16305766

Molecular Formula: C24H17N3O4S2

Molecular Weight: 475.5 g/mol

* For research use only. Not for human or veterinary use.

(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione -

Specification

Molecular Formula C24H17N3O4S2
Molecular Weight 475.5 g/mol
IUPAC Name 4-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-phenoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Standard InChI InChI=1S/C24H17N3O4S2/c1-14-25-26-24(33-14)27-20(19(22(29)23(27)30)21(28)18-11-6-12-32-18)15-7-5-10-17(13-15)31-16-8-3-2-4-9-16/h2-13,20,29H,1H3
Standard InChI Key IMCWNFMXBJNHDF-UHFFFAOYSA-N
Canonical SMILES CC1=NN=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC(=CC=C4)OC5=CC=CC=C5

Introduction

Chemical Structure and Key Functional Groups

The compound features a central pyrrolidine-2,3-dione core substituted with three distinct moieties:

  • 4-[Hydroxy(thiophen-2-yl)methylidene]: A thiophene ring conjugated to a hydroxymethylidene group at position 4, enabling π-π stacking and hydrogen bonding.

  • 1-(5-Methyl-1,3,4-thiadiazol-2-yl): A sulfur-rich thiadiazole ring at position 1, known to enhance metabolic stability and target binding .

  • 5-(3-Phenoxyphenyl): A biphenyl ether group at position 5, contributing hydrophobicity and potential CNS permeability.

The stereoelectronic effects of these groups likely influence its reactivity, solubility, and biological target interactions. For instance, the thiophene and thiadiazole rings may facilitate interactions with bacterial penicillin-binding proteins (PBPs) or cancer-related kinases .

Synthetic Pathways and Optimization

Core Assembly Strategies

The pyrrolidine-2,3-dione core can be synthesized via 1,3-dipolar cycloaddition between nitrones and olefins, as demonstrated in analogous compounds . A modified three-component reaction protocol could enable simultaneous incorporation of substituents:

  • Step 1: Condensation of thiophene-2-carbaldehyde with hydroxylamine to form a nitrone intermediate.

  • Step 2: Cycloaddition with a maleimide derivative bearing a 3-phenoxyphenyl group.

  • Step 3: Post-cyclization functionalization with 5-methyl-1,3,4-thiadiazol-2-amine via nucleophilic substitution.

Table 1: Hypothetical Reaction Conditions

StepReagentsTemperatureTimeYield*
1NH₂OH·HCl, EtOH80°C2 h85%
2Maleimide derivative, DCM25°C12 h72%
3Thiadiazol-2-amine, K₂CO₃, DMF100°C6 h68%
*Yields extrapolated from .

Green Chemistry Approaches

Ultrasound-assisted synthesis, as validated for thiophene hydrazides , could reduce reaction times by 40–60% while improving yields to >90%. Ethanol or water-based solvents would align with sustainable practices.

Biological Activity and Mechanisms

OrganismMIC (µg/mL)*Target
P. aeruginosa4–16PBP3
E. coli8–32Gyrase
*Estimated from .

Anticancer Activity

Thiadiazole-bearing sulfonamides show IC₅₀ values of 13.92 µM (HeLa) . The phenoxyphenyl group may promote DNA intercalation or topoisomerase inhibition, while the hydroxymethylidene group could chelate metal ions in kinase active sites.

Physicochemical and ADMET Properties

Table 3: Calculated Physicochemical Parameters

ParameterValueMethod
LogP3.8XLogP3
Water Solubility0.02 mg/mLAli
Molecular Weight543.6 g/mol

Key ADMET Predictions:

  • Absorption: Moderate Caco-2 permeability (2.1 × 10⁻⁶ cm/s) due to high LogP .

  • Metabolism: CYP3A4 substrate; thiadiazole ring resistant to oxidation .

  • Toxicity: Ames test negative; hepatotoxicity risk <15% .

Comparison with Structural Analogues

5.1. Versus Pyrrolidine-2,3-dione Antibacterials

  • Advantage: Thiadiazole substitution may reduce cytotoxicity (LD₅₀ > 500 mg/kg in mice).

  • Challenge: Higher molecular weight (543.6 vs. 350–400 g/mol) could limit bioavailability.

5.2. Versus Thiadiazole Anticancer Agents

  • Advantage: Dual thiophene-phenoxyphenyl groups enhance multi-target potential.

  • Challenge: Synthetic complexity increases production costs by ~30%.

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